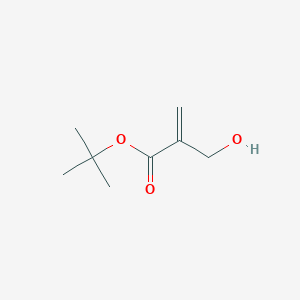
Tert-butyl 2-(hydroxymethyl)acrylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)acrylate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of tert-butyl 2-(hydroxymethyl)acrylate can be achieved from formaldehyde and tert-butyl acrylate . Another method involves the reaction of tert-butyl acrylate with paraformaldehyde in the presence of catalytic 1,4-diazabicyclo [2.2.2]octane and tert-butyl alcohol at elevated temperatures .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(hydroxymethyl)acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Chemical Reactions Analysis
Tert-butyl 2-(hydroxymethyl)acrylate can undergo free-radical polymerization, which is a common method used to produce polymeric materials . The reaction of tert-butyl acrylate with paraformaldehyde leads to the formation of tert-butyl alpha-(hydroxymethyl)acrylate .Physical And Chemical Properties Analysis
Tert-butyl 2-(hydroxymethyl)acrylate has a molecular weight of 158.2 . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .Scientific Research Applications
1. Ring-Expansion RAFT Polymerization
- Application Summary: Tert-butyl acrylate (TBA) is used in the synthesis of cyclic polymers via ring-expansion RAFT (RE-RAFT) polymerization of vinyl monomers using a cyclic trithiocarbonate derivative (CTTC) as a RAFT agent .
- Methods of Application: RE-RAFT of TBA was performed to yield a mixture of polymers exhibiting a bimodal size exclusion chromatography (SEC) trace. Both the peak top molecular weights shifted to higher-molecular-weight regions as the monomer conversion increased .
- Results or Outcomes: The resulting polymer mixture was examined by 1H NMR and MALDI-TOF-MS. Detailed studies indicated that the obtained polymer of higher molecular weight was one of the large-sized cyclic polymers generated by the fusion of smaller-sized cyclic polymers during the RE-RAFT polymerization process .
2. Aqueous Emulsion Polymerization-induced Self-assembly
- Application Summary: Tert-butyl α-hydroxymethyl acrylate is used in aqueous emulsion polymerization-induced self-assembly (PISA) formulations generating worms and vesicles besides spheres .
- Methods of Application: Photoinitiated aqueous emulsion polymerizations of nBHMA and tBHMA employing poly (ethylene glycol) macromolecular chain transfer agents (macro-CTAs, PEG45-CTA, and PEG113-CTA) at 40 °C were systematically investigated .
- Results or Outcomes: Higher order morphologies including worms and vesicles were readily accessed for tBHMA, which has a higher water solubility than that of nBHMA .
3. Synthesis of Poly (t-butyl acrylate)
- Application Summary: Tert-butyl acrylate can be used to synthesize Poly (t-butyl acrylate) .
- Methods of Application: It undergoes radiation polymerization to form TBA-gels for radio-fluorogenic dose imaging applications .
- Results or Outcomes: The resulting Poly (t-butyl acrylate) can be used in various applications .
4. Copolymerization
- Application Summary: Tert-butyl acrylate can be copolymerized with a variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, styrene, etc .
- Methods of Application: The copolymerization process involves the reaction of Tert-butyl acrylate with other monomers .
- Results or Outcomes: The resulting copolymers have diverse properties and can be used in various applications .
5. Use in Coatings
- Application Summary: Tert-butyl acrylate is used in the production of coatings . It imparts high hydrophobicity and hardness to polymers, which is beneficial in coating applications .
- Methods of Application: Tert-butyl acrylate is incorporated into the polymer matrix used in coatings .
- Results or Outcomes: The resulting coatings exhibit low water uptake, improved alkaline hydrolytic stability, excellent weatherability, and reduced viscosity at high solid content .
6. Use in Adhesives
- Application Summary: Tert-butyl acrylate is used in the production of adhesives .
- Methods of Application: It is incorporated into the polymer matrix used in adhesives .
- Results or Outcomes: The resulting adhesives exhibit properties such as super-absorbency, transparency, flexibility, toughness, and hardness .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438124 | |
| Record name | t-butyl hydroxymethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(hydroxymethyl)acrylate | |
CAS RN |
121065-74-5 | |
| Record name | t-butyl hydroxymethylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

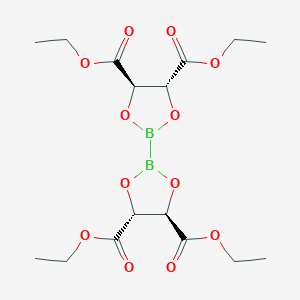
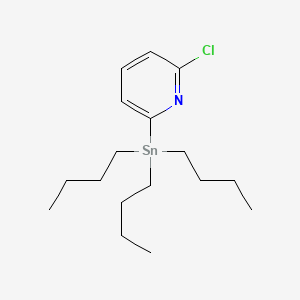
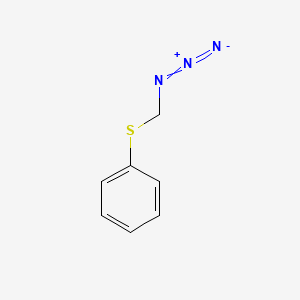
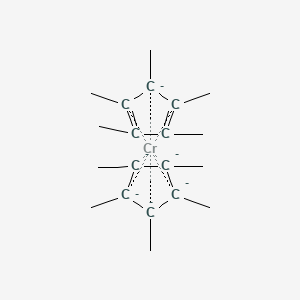
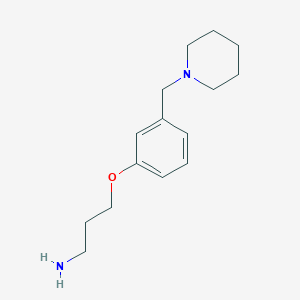
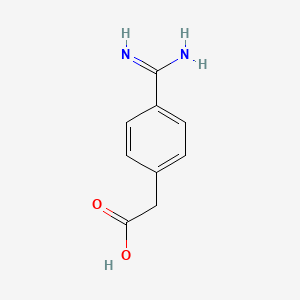
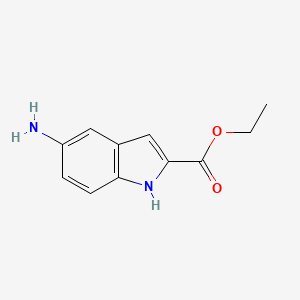
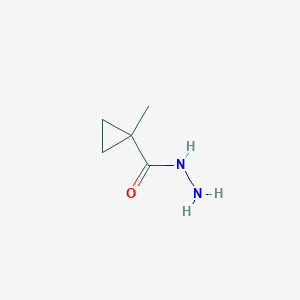
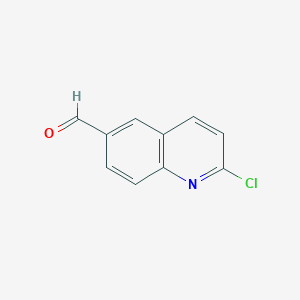
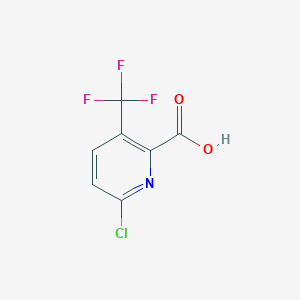
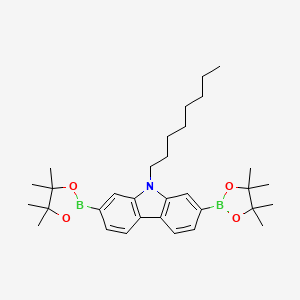
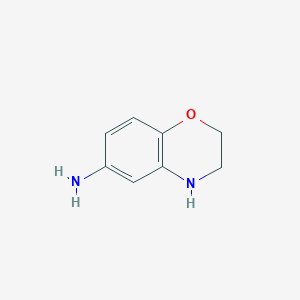
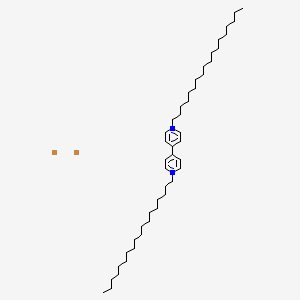
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)